molecular formula C12H16O3 B1580766 2-Phenoxyethyl butyrate CAS No. 23511-70-8

2-Phenoxyethyl butyrate

Cat. No. B1580766
CAS RN: 23511-70-8
M. Wt: 208.25 g/mol
InChI Key: OOZDRLVUFHSKIQ-UHFFFAOYSA-N
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Description

2-Phenoxyethyl butyrate is a chemical compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of approximately 208.25 g/mol . It is also known by other names such as Propanoic acid, 2-methyl-, 2-phenoxyethyl ester , Isobutyric acid, 2-phenoxyethyl ester , and β-Phenoxyethyl iso-butyrate .


Synthesis Analysis

The synthesis of 2-Phenoxyethyl butyrate involves the esterification of 2-phenoxyethanol with butyric acid . This reaction typically occurs in the presence of an acid catalyst. The resulting product is the ester, 2-Phenoxyethyl butyrate .


Chemical Reactions Analysis

2-Phenoxyethyl butyrate can undergo hydrolysis in the presence of water or aqueous acids, breaking the ester bond and yielding butyric acid and 2-phenoxyethanol. Additionally, it may participate in esterification reactions with other alcohols or carboxylic acids .


Physical And Chemical Properties Analysis

  • Density : The density is approximately 1.05 g/cm³ .

properties

IUPAC Name

2-phenoxyethyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-6-12(13)15-10-9-14-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZDRLVUFHSKIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066902
Record name 2-Phenoxyethyl butyrate
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxyethyl butyrate

CAS RN

23511-70-8
Record name 2-Phenoxyethyl butyrate
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Record name 2-Phenoxyethyl butanoate
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Record name 2-Phenoxyethyl butyrate
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Record name Butanoic acid, 2-phenoxyethyl ester
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Record name 2-Phenoxyethyl butyrate
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Record name 2-phenoxyethyl butyrate
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Record name 2-PHENOXYETHYL BUTANOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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